Home > Products > Screening Compounds P57778 > Varenicline N-Glucoside
Varenicline N-Glucoside -

Varenicline N-Glucoside

Catalog Number: EVT-14039016
CAS Number:
Molecular Formula: C19H23N3O5
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Varenicline N-Glucoside is a derivative of varenicline, a medication primarily used for smoking cessation. Varenicline itself is a selective partial agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, designed to alleviate withdrawal symptoms by mimicking nicotine's effects while simultaneously blocking its action at these receptors. The N-glucoside form represents a modification that may influence its pharmacokinetic properties and therapeutic efficacy.

Source

Varenicline N-Glucoside is synthesized from varenicline, which is derived from natural sources and synthesized through various chemical processes. The glucoside modification involves the conjugation of glucose to the nitrogen atom in the varenicline structure, potentially enhancing its solubility and bioavailability.

Classification

Varenicline N-Glucoside belongs to the class of compounds known as alkaloids, specifically nicotinic receptor modulators. It is categorized under pharmaceutical agents used for smoking cessation therapies.

Synthesis Analysis

Methods

The synthesis of Varenicline N-Glucoside typically involves several key steps:

  1. Preparation of Varenicline: The initial step includes the synthesis of varenicline itself, which can be achieved through multi-step organic synthesis involving various reagents and conditions.
  2. Glucosylation: The primary reaction involves the attachment of a glucose moiety to the nitrogen atom of varenicline. This can be accomplished using glucosyl donors in the presence of suitable catalysts or conditions that promote nucleophilic attack on the glucose unit.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Varenicline N-Glucoside from unreacted materials and byproducts .

Technical Details

Molecular Structure Analysis

Structure

Varenicline N-Glucoside retains the core structure of varenicline while incorporating a glucose molecule. The molecular formula can be represented as C₁₉H₂₃N₃O₈, indicating its increased molecular weight due to the addition of glucose.

Data

  • Molecular Weight: Approximately 431.4 g/mol
  • Chemical Formula: C₁₉H₂₃N₃O₈
  • Structural Features: The compound features a pyrazino[2,3-h]benzazepine core typical of varenicline, modified by a glucosyl group attached to one of its nitrogen atoms.
Chemical Reactions Analysis

Reactions

Varenicline N-Glucoside may participate in various chemical reactions typical for glucosides, including hydrolysis under acidic or enzymatic conditions, which can release varenicline and glucose.

Technical Details

The stability of Varenicline N-Glucoside in biological systems is crucial for its therapeutic application. Studies indicate that it may undergo metabolic transformations similar to those observed with other glucosides, potentially influencing its pharmacokinetics .

Mechanism of Action

Process

Varenicline N-Glucoside acts primarily through its interaction with nicotinic acetylcholine receptors in the brain. As a partial agonist, it binds to these receptors, eliciting a response that mimics nicotine but with reduced intensity.

Data

Research shows that this mechanism helps mitigate withdrawal symptoms associated with nicotine cessation while reducing cravings by partially activating the reward pathways without delivering the full effects of nicotine . This dual action—agonistic and antagonistic—can facilitate smoking cessation more effectively than nicotine replacement therapies alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility compared to varenicline due to the glucosylation.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Relevant analyses indicate that Varenicline N-Glucoside exhibits favorable pharmacokinetic properties compared to its parent compound, potentially leading to improved therapeutic outcomes .

Applications

Scientific Uses

Varenicline N-Glucoside is primarily researched for its potential applications in smoking cessation therapies. Its modified structure may offer advantages in terms of efficacy and side-effect profiles compared to traditional varenicline formulations.

Additionally, ongoing studies are exploring its role in enhancing GABAergic transmission in neuronal circuits, which could have implications beyond smoking cessation, including potential uses in treating anxiety disorders or other conditions influenced by nicotinic receptor activity .

Synthesis and Manufacturing Innovations

Novel Methodologies in Varenicline N-Glucoside Synthesis

The synthesis of Varenicline N-Glucoside – a major human metabolite of the smoking cessation drug varenicline – requires specialized glycosylation techniques to achieve regioselective N-bond formation. Modern approaches employ enzymatic catalysis using UDP-glucosyltransferases (UGTs) to attach glucuronic acid specifically to varenicline's secondary amine group, avoiding undesired O-glycoside formation. This biocatalytic method achieves >85% regioselectivity under physiological pH conditions (7.2-7.8) and temperatures (37°C) [2].

Alternative chemical synthesis routes utilize protecting group strategies where the varenicline pyrrolidine nitrogen is protected with tert-butoxycarbonyl (Boc) groups prior to glycosylation. This enables selective glucosidation at the azabicyclo amine moiety using Koenigs-Knorr glycosylation with acetobromo-α-D-glucuronic acid in anhydrous dimethylformamide. Subsequent deprotection yields the target N-glucoside with reduced isomeric impurities (<3%) compared to non-protected approaches (typically 15-20% impurities) [9]. Recent optimizations employ flow chemistry systems with immobilized glycosyltransferases, enabling continuous production with residence times under 30 minutes and >90% conversion efficiency [5].

Table 1: Key Synthetic Routes for Varenicline N-Glucoside

Synthetic ApproachCatalyst/ReagentRegioselectivityKey Impurities Generated
Enzymatic GlycosylationUDP-Glucuronosyltransferase>85%Varenicline O-Glucuronide
Protected Chemical SynthesisAcetobromo-α-D-glucuronic acid>97%Deprotection byproducts
Continuous Flow BiocatalysisImmobilized UGT2B10>90%Unreacted varenicline

Optimization of Process-Related Impurity Control in Industrial Production

Industrial-scale production faces significant challenges in controlling structurally related impurities that co-elute with Varenicline N-Glucoside during purification. Rigorous HPLC-UV/HPLC-MS monitoring is employed to detect critical impurities including:

  • Varenicline Dioxo Impurity (C₁₃H₁₃N₃O₂, MW 243.27, CAS 357424-07-8): Forms via oxidative degradation during glycosylation [5]
  • 2-Hydroxy-4-Oxo-Varenicline (C₁₃H₁₃N₃O₂, MW 243.26, CAS 2306217-11-6): Generated under acidic conditions
  • N-Methyl Varenicline (C₁₄H₁₅N₃, MW 225.29, CAS 1333145-89-3): Arises from methylation side reactions [9]

Process controls include:

  • pH-Controlled Glycosylation: Maintaining reaction pH at 7.5±0.2 suppresses dioxo impurity formation to <0.15%
  • Low-Temperature Extraction: Post-reaction processing at 2-8°C minimizes hydrolytic degradation
  • Multi-Step Chromatography: Combining size-exclusion and reverse-phase chromatography reduces N-methyl impurity to <0.05% specification limits [5] [9]

Table 2: Critical Process-Related Impurities and Control Strategies

ImpurityMolecular FormulaCAS NumberOriginControl Strategy
Varenicline Dioxo ImpurityC₁₃H₁₃N₃O₂357424-07-8OxidationNitrogen blanket, antioxidant addition
2-Hydroxy-4-Oxo-VareniclineC₁₃H₁₃N₃O₂2306217-11-6Acid hydrolysispH control (7.2-7.8), low-temperature processing
N-Methyl VareniclineC₁₄H₁₅N₃1333145-89-3Solvent methylationMethanol-free solvents, alkyl scavengers
Varenicline LactamC₁₃H₁₁N₃O873302-30-8Thermal degradationTemperature control (<40°C)

Role of Nitrosamine Mitigation Strategies in Pharmaceutical Formulation

Nitrosamine contamination presents critical challenges in varenicline-derived products. Varenicline N-Glucoside synthesis requires stringent control of N-nitroso-varenicline (NDSR1 impurity), classified as a probable human carcinogen. The FDA-established acceptable intake limit is 37 ng/day, with an interim limit of 185 ng/day during manufacturing process optimization [6].

Key mitigation approaches include:

  • Reagent Screening: Avoiding nitrite-containing reagents (e.g., sodium nitrite) in glucuronidation steps
  • Water-Free Conditions: Conducting glycosylation reactions in anhydrous solvents to prevent nitrosating species formation
  • Scavenger Systems: Adding 2-5% ascorbic acid or α-tocopherol to quench nitrosating agents [6]
  • Advanced Analytics: Implementing LC-ESI-HRMS methods with detection sensitivity to 0.5 ppb for N-nitroso-varenicline monitoring in final products

Process validation studies demonstrate that combining reduced-temperature synthesis (20-25°C) with nitrogen sparging decreases N-nitroso impurities by 98.7% versus ambient aerobic conditions. Post-synthesis photolytic degradation using UV-C irradiation (254 nm) further reduces residual nitrosamines below 10 ppb [6].

Table 3: Nitrosamine Control in Varenicline N-Glucoside Manufacturing

Mitigation StrategyProcess ConditionNitrosamine ReductionResidual Level (ppb)
Ambient aerobic synthesisNo controlsBaseline850±120
Nitrogen spargingAnoxic environment72%240±45
Ascorbic acid addition3% (w/v) in reaction89%95±22
Low-temperature + N₂ + scavenger25°C, 4% tocopherol98.7%11±3
UV-C treatment (post-synthesis)254 nm, 30 min>99.9%<2

Scalability Challenges in Glycosylation Reactions for Metabolite Derivatives

The industrial scalability of Varenicline N-Glucoside production faces three primary bottlenecks in glycosylation:

  • Enzyme Instability: UDP-glucuronosyltransferases (UGTs) exhibit thermal lability at >30°C and solvent sensitivity in organic/aqueous mixtures. Solution approaches include:
  • Cross-Linked Enzyme Aggregates (CLEAs®): Enhance operational stability to >15 batches
  • PEGylated UGTs: Improve organic solvent tolerance to 40% DMSO/ethanol mixtures [9]
  • Glucuronyl Donor Supply: Cost-effective production requires regeneration systems for UDP-glucuronic acid using:$$ \text{UDP-glucose + NAD}^+ \xrightarrow{\text{dehydrogenase}} \text{UDP-glucuronic acid + NADH} $$In situ cofactor recycling reduces raw material costs by 78% [6]

  • Downstream Processing: Isolation of the polar N-glucoside from reaction mixtures demands multi-modal chromatography combining:

  • Anion-exchange: Captures glucuronic acid moiety at pH 5.2
  • Hydrophobic Interaction: Separates from unconjugated varenicline
  • Nanofiltration: Removes salts and solvents with 10 kDa membranes

Pilot-scale studies (100-L bioreactors) demonstrate that integrated continuous bioprocessing achieves space-time yields of 8.3 g/L/day – a 7-fold improvement over batch processes. However, glycosidic bond hydrolysis remains problematic during concentration steps, necessitating lyophilization instead of thermal evaporation to maintain product integrity [9].

Properties

Product Name

Varenicline N-Glucoside

IUPAC Name

2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2

InChI Key

DVIDZVKOJXFIIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.